Urapidil-d4 Hydrochloride is classified under antihypertensive agents due to its mechanism of action that involves vasodilation. The compound's chemical formula is with a molecular weight of approximately 427.966 g/mol. It is recognized by the CAS number 1794979-63-7, indicating its unique identity in chemical databases.
The synthesis of Urapidil-d4 Hydrochloride involves several key methods:
A notable preparation method includes reacting 3-[4-(2-methoxyphenyl)piperazine-1-yl]propylamine with 6-chloro-1,3-dimethyluracil to form Urapidil, followed by conversion to Urapidil hydrochloride using hydrochloric acid in ethanol as a solvent .
The molecular structure of Urapidil-d4 Hydrochloride can be described as follows:
The structural formula highlights the presence of various functional groups that contribute to its pharmacological activity. The incorporation of deuterium is particularly significant for tracing studies in biological systems.
Urapidil-d4 Hydrochloride undergoes several types of chemical reactions:
The reactions are typically facilitated under controlled conditions to ensure high yields and purity.
The mechanism of action for Urapidil-d4 Hydrochloride encompasses both central and peripheral pathways:
This dual action contributes significantly to its effectiveness as an antihypertensive agent.
Urapidil-d4 Hydrochloride exhibits distinct physical and chemical properties:
Relevant data regarding its melting point, boiling point, and other specific properties are essential for practical applications but may vary based on synthesis methods .
Urapidil-d4 Hydrochloride serves several important roles in scientific research:
Urapidil-d4 Hydrochloride is a deuterated analog of the antihypertensive drug urapidil, where four hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. Its chemical name is 6-[3-[4-(o-Methoxyphenyl)-2,2,6,6-tetradeuterio-1-piperazinyl]propylamino]-1,3-dimethyluracil hydrochloride, with the molecular formula C₂₀H₂₅D₄N₅O₃·HCl and a molecular weight of 427.96 g/mol [3] [7]. The compound's CAS number is 1794979-63-7, distinguishing it from non-deuterated urapidil hydrochloride (CAS 64887-14-5) [1] [2]. The deuterium atoms are incorporated at the 2,2,6,6 positions of the piperazine ring, a site critical to metabolic transformations [3] [4].
Structural Features: The core structure retains urapidil's dual pharmacophores: a 1,3-dimethyluracil moiety linked via a propylamino chain to a deuterated o-methoxyphenylpiperazine group [2] [9]. This design preserves the parent drug's affinity for α₁-adrenoceptors and 5-HT₁ₐ receptors while altering kinetic properties [6] [10].
Analytical Significance: Deuterium labeling creates distinct mass spectral signatures, enabling precise quantification using liquid chromatography-mass spectrometry (LC-MS). The 4 Da mass shift (non-deuterated MW: 387.48 g/mol → deuterated MW: 391.5 g/mol free base; 427.96 g/mol hydrochloride) facilitates discrimination from endogenous compounds in biological matrices [1] [3].
Table 1: Comparative Chemical Identifiers
Property | Urapidil-d4 HCl | Urapidil HCl |
---|---|---|
CAS Number | 1794979-63-7 | 64887-14-5 |
Molecular Formula | C₂₀H₂₅D₄N₅O₃·HCl | C₂₀H₂₉N₅O₃·HCl |
Molecular Weight | 427.96 g/mol | 423.94 g/mol |
Deuterium Enrichment | >95% | N/A |
Figure 1: Key Deuterium SitesDeuterium atoms (D) are positioned at the 2,2,6,6 carbons of the piperazine ring, adjacent to nitrogen atoms vulnerable to oxidative metabolism.
Deuterium substitution leverages the kinetic isotope effect (KIE) to modulate drug metabolism. The C-²H bond exhibits greater stability than C-¹H due to lower vibrational frequency and higher bond dissociation energy, potentially slowing enzymatic reactions like cytochrome P450 (CYP)-mediated oxidation [6] [8]. For Urapidil-d4 HCl, this aims to:
Influence Metabolic Clearance: Non-deuterated urapidil undergoes extensive hepatic metabolism via N-dealkylation at the piperazine ring—precisely where deuterium is incorporated [2] [6]. In vitro studies of analogous deuterated drugs show 20–50% reduced clearance rates, extending half-lives and altering exposure ratios of parent drug to metabolites [8].
Metabolite Profiling: By retarding specific metabolic pathways, Urapidil-d4 HCl helps identify minor metabolites obscured by rapid primary metabolism. This is crucial for detecting reactive intermediates or toxicological markers [3] [9].
Bioanalytical Applications: As an internal standard in LC-MS assays, Urapidil-d4 HCl corrects for extraction efficiency and ion suppression in biological samples. Its near-identical physiochemical properties ensure co-elution with non-deuterated urapidil, while mass separation (m/z difference = 4) enables selective detection [1] [4].
Table 2: Deuterium Kinetic Effects on Metabolism
Parameter | Impact of Deuterium Labeling | Study Relevance |
---|---|---|
Metabolic Half-life | Increase of 1.3–2.5 fold | Enhanced exposure for PK/PD modeling |
CYP-Mediated Oxidation | Reduced reaction velocity (KIE = 2–10) | Identification of rate-limiting metabolic steps |
Metabolite Ratios | Altered AUC(metabolite)/AUC(parent) | Quantification of metabolic shunt pathways |
Deuterated pharmaceuticals emerged in the 1960s but gained momentum with FDA's 2017 approval of deutetrabenazine (Austedo®). Urapidil-d4 HCl reflects this trajectory, evolving from a research tool to a candidate for optimized therapeutics [6] [8].
Non-Deuterated Urapidil Legacy: Approved in Germany in 1980 for hypertension, urapidil acts via α₁-adrenoceptor antagonism and 5-HT₁ₐ agonism. Its short half-life (2–5 hours) necessitates frequent dosing, motivating deuterium strategies to prolong efficacy [2] [5].
Deuterated Drug Advantages: Deuterium can enhance metabolic stability without altering primary pharmacology—a "me-better" approach. Urapidil-d4 exemplifies this, as deuterium's steric mimicry of hydrogen preserves target binding while improving pharmacokinetics [8] [10]. Regulatory agencies classify deuterated versions as new chemical entities (NCEs), granting exclusivity benefits despite structural similarity [8].
Research Utility: Urapidil-d4 HCl is custom-synthesized under GMP conditions, underscoring its role in preclinical development. It enables definitive ADME studies required for deuterated urapidil analogs seeking clinical approval [4] [7].
Table 3: Evolution of Deuterated Pharmaceuticals
Era | Key Developments | Urapidil-d4 Context |
---|---|---|
1960s–2000s | Isotope effects studied; early deuterated drugs fail | Urapidil metabolism mapped; deuterated synthesis conceived |
2010s–Present | FDA/EMA approvals of deutetrabenazine, deucravacitinib | Urapidil-d4 used as internal standard & metabolic probe |
Future | Pipeline expansion in oncology, neurology | Potential for deuterated urapidil as NCE |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0